Methyl 2-bromo-2-(3-bromophenyl)acetate
Description
Contextual Significance of Halogenated Aromatic Esters in Chemical Research
Halogenated organic compounds (HOCs) are a class of molecules that contain one or more halogen atoms and have been manufactured for a wide array of applications in industry, agriculture, and consumer products. nih.gov Within this broad category, halogenated aromatic esters, particularly phenylacetates, represent a cornerstone of modern chemical research. Their importance stems from their dual functionality: the ester group provides a handle for various transformations such as hydrolysis, amidation, or reduction, while the halogenated aromatic ring serves as a key site for carbon-carbon and carbon-heteroatom bond formation.
The physicochemical properties and reactivity of these compounds are heavily influenced by the specific halogen (F, Cl, Br, I) present. researchgate.net For instance, the carbon-halogen bond energies decrease significantly down the group, which means the order of reactivity can often be predicted by how easily the C-X bond is broken. researchgate.net This tunable reactivity makes halogenated esters exceptionally versatile building blocks. They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Research has demonstrated their utility in creating complex molecules with significant biological activity, such as enzyme inhibitors. nih.gov For example, halogenated phenylacetic acid derivatives have been investigated as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Furthermore, they can be incorporated into larger molecular frameworks, such as platinum(IV) prodrugs, to enhance properties like solubility, stability, and cytotoxicity for applications in cancer therapy. nih.gov
Role of Methyl 2-bromo-2-(3-bromophenyl)acetate within Modern Synthetic Methodologies
This compound is a difunctionalized reagent that holds considerable potential as a versatile intermediate in multi-step organic synthesis. uni.lu Its structure is characterized by two bromine atoms at distinct positions: one on the aromatic ring (C3 position) and another on the alpha-carbon of the acetate (B1210297) moiety. uni.lu This unique arrangement provides two chemically distinct reactive centers.
The α-bromo ester functionality is a potent electrophilic site. The bromine atom on the carbon adjacent to the carbonyl group makes it an excellent leaving group in nucleophilic substitution reactions. This moiety is analogous to that in methyl 2-bromoacetate, which is widely used as an alkylating agent for nucleophiles such as phenols and amines. wikipedia.org Consequently, this compound can be employed in similar alkylation reactions to introduce the (3-bromophenyl)acetate fragment into a target molecule.
Simultaneously, the bromo-substituent on the phenyl ring is a classic functional group for transition-metal-catalyzed cross-coupling reactions. This C(sp²)-Br bond can readily participate in widely used transformations such as Suzuki, Heck, Stille, and Sonogashira couplings. These reactions are fundamental to modern synthesis for the construction of new carbon-carbon or carbon-heteroatom bonds.
The presence of these two distinct reactive sites allows for selective and sequential functionalization. A synthetic strategy could first involve a cross-coupling reaction at the aryl bromide position, followed by a nucleophilic substitution at the α-bromo ester position, or vice versa. This orthogonality makes this compound a valuable building block for generating molecular complexity and for the combinatorial synthesis of compound libraries aimed at drug discovery and materials science.
Table 1: Physicochemical Properties of this compound This table details the key identifiers and predicted properties of the title compound. Data is sourced from computational predictions. uni.lu
| Property | Value |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| Monoisotopic Mass | 305.8891 Da |
| InChI | InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 |
| InChIKey | HYTMFNLQELTQHW-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC(=CC=C1)Br)Br |
| Predicted XlogP | 3.3 |
Theoretical Frameworks Guiding Research on Halogenated Organic Compounds
Research into the reactivity and application of halogenated organic compounds like this compound is guided by a combination of established physical organic principles and advanced computational methods. nih.govlibretexts.org The reactivity of a C-X (carbon-halogen) bond is fundamentally dictated by its bond dissociation energy, which varies with the halogen and the hybridization of the carbon atom (sp³, sp², sp). researchgate.net For instance, the C-Br bond is weaker and thus generally more reactive in many transformations than a C-Cl or C-F bond. researchgate.net
Modern research heavily employs computational chemistry to understand and predict the behavior of these molecules. nih.gov Density Functional Theory (DFT) is a powerful tool used to calculate key physicochemical properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO) and to map electrostatic potential surfaces. nih.gov These calculations provide deep insights into a molecule's electronic structure, helping to identify sites susceptible to nucleophilic or electrophilic attack and to predict the pathways of chemical reactions. nih.govmcgill.ca
Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are developed to correlate molecular structure with biological activity or physical properties. nih.govmcgill.ca These models use calculated molecular parameters to predict the reactivity and potential applications of new compounds, accelerating the discovery process. For halogenated compounds, these theoretical frameworks are crucial for understanding mechanisms of reactions like dehalogenation and for designing molecules with desired properties for applications in environmental remediation, medicine, and materials science. nih.gov
Table 2: Comparison of Related Halogenated Phenylacetates To better understand the unique structure of the title compound, this table compares it with its singly brominated analogues.
| Compound Name | CAS Number | Molecular Formula | Location of Bromine Atom(s) |
| This compound | N/A | C₉H₈Br₂O₂ | One on the alpha-carbon, one on the phenyl ring (position 3) uni.lu |
| Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | C₉H₉BrO₂ | Phenyl ring only (position 3) sigmaaldrich.comnih.gov |
| Methyl 2-bromo-2-phenylacetate | 3042-81-7 | C₉H₉BrO₂ | Alpha-carbon only sigmaaldrich.comchemscene.com |
| Methyl 2-(2-bromophenyl)acetate | 57486-69-8 | C₉H₉BrO₂ | Phenyl ring only (position 2) chemicalbook.comnih.gov |
Properties
IUPAC Name |
methyl 2-bromo-2-(3-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMFNLQELTQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163339-67-1 | |
| Record name | methyl 2-bromo-2-(3-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reactivity Patterns and Mechanistic Pathways of Methyl 2 Bromo 2 3 Bromophenyl Acetate
Transformations Involving the Aromatic Bromine Atom
The bromine atom attached to the phenyl ring is significantly less reactive towards nucleophilic substitution than the α-bromo group. However, it serves as an excellent handle for transformations mediated by transition metals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The aromatic C-Br bond in Methyl 2-bromo-2-(3-bromophenyl)acetate can selectively participate in these reactions, leaving the α-bromoacetate moiety intact under appropriate conditions. The general catalytic cycle involves oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. acs.org
Common cross-coupling reactions applicable to this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
These reactions offer a modular approach to synthesize a wide array of complex derivatives. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | Biaryl |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)2, Ligand (e.g., PPh3), Base | Substituted alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)4, CuI, Base (e.g., Et3N) | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Arylamine |
Metal-halogen exchange is a fundamental organometallic reaction that converts an aryl halide into a potent aryl nucleophile. wikipedia.org The aromatic bromine atom of this compound can undergo exchange with strong organometallic bases, typically organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu This reaction is generally very fast and must be performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions, such as nucleophilic attack on the ester functionality. tcnj.edu
The exchange process generates a highly reactive aryllithium intermediate. This intermediate is a powerful nucleophile and base that can be "quenched" by adding a suitable electrophile. This two-step sequence allows for the introduction of a wide variety of functional groups at the position of the original bromine atom.
| Electrophile | Reagent Example | Product Functional Group |
|---|---|---|
| Proton source | H2O | -H (Dehalogenation) |
| Carbon dioxide | CO2 (followed by acid workup) | -COOH (Carboxylic acid) |
| Aldehyde/Ketone | (CH3)2C=O (Acetone) | -C(OH)(CH3)2 (Tertiary alcohol) |
| Alkyl halide | CH3I | -CH3 (Alkylation) |
| Borate ester | B(OiPr)3 | -B(OH)2 (Boronic acid, after hydrolysis) |
This method provides a complementary strategy to cross-coupling reactions for functionalizing the aromatic ring.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile (B52724) |
| Dimethylformamide (DMF) |
| Methanol (B129727) |
| Styrene (B11656) |
| Palladium(II) acetate (B1210297) (Pd(OAc)2) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |
| Triphenylphosphine (PPh3) |
| Copper(I) iodide (CuI) |
| Triethylamine (Et3N) |
| BINAP |
| Sodium tert-butoxide (NaOt-Bu) |
| n-butyllithium (n-BuLi) |
| tert-butyllithium (t-BuLi) |
| Acetone |
| Triisopropyl borate (B(OiPr)3) |
Reductive Debromination Processes
The presence of two bromine atoms, one aryl and one alkyl, allows for selective or complete reductive debromination depending on the reaction conditions.
Aryl Bromide Reduction: The bromine atom attached to the phenyl ring can be removed through catalytic hydrogenation. While specific studies on this compound are not prevalent, the reductive dehalogenation of aryl bromides is a well-established transformation. organic-chemistry.org Typically, this is achieved using a palladium-on-carbon catalyst (Pd/C) with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a reductive step that replaces the bromine with a hydrogen atom. The selectivity for the reduction of the aryl bromide in the presence of the α-bromo ester would depend on the catalyst and reaction conditions chosen.
α-Bromo Ester Reduction: The bromine atom at the alpha position to the ester is susceptible to reduction by various reagents. One approach involves the use of Hantzsch esters as photoreductants. elsevierpure.combwise.kr In this process, photoinduced one-electron transfer from the Hantzsch ester to the α-bromo ester would generate a radical anion, which then expels a bromide ion to form a carbon-centered radical. This radical can then be quenched by a hydrogen atom source to yield the debrominated product. Other methods for the reductive debromination of α-bromo ketones, which are structurally similar to α-bromo esters, have been explored using reagents like N,N-dimethylaniline. chimia.ch
A summary of potential reductive debromination pathways is presented below:
| Bromine Position | Reagent/Catalyst | Product | Plausible Mechanism |
|---|---|---|---|
| Aryl | H2, Pd/C | Methyl 2-bromo-2-phenylacetate | Catalytic Hydrogenation |
| Alpha | Hantzsch Ester, light | Methyl 2-(3-bromophenyl)acetate | Photoinduced Electron Transfer |
| Both | Strong reducing conditions (e.g., excess H2, high pressure/temperature) | Methyl phenylacetate (B1230308) | Stepwise or concerted reduction |
Reactivity of the Methyl Ester Functionality
The methyl ester group in this compound can undergo several characteristic reactions, including hydrolysis, amidation, and reduction.
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be catalyzed by either acid or base. The kinetics of this process are expected to follow standard ester hydrolysis mechanisms. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon.
A study on the dynamic kinetic resolution in the hydrolysis of an α-bromo ester highlights that the C-Br bond can also be labile under certain hydrolytic conditions, potentially leading to racemization if the α-carbon is chiral. rsc.orgrsc.org
The carbonyl group of the ester is susceptible to attack by nucleophiles other than water. Amidation, the reaction with an amine to form an amide, is a key transformation. This reaction is typically slower than hydrolysis and often requires heating or catalysis. The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of methanol.
The synthesis of amides from α-bromo esters is a known process. nih.gov The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-bromo-2-(3-bromophenyl)acetamide. It is important to consider that the amine can also act as a nucleophile towards the α-bromo position, potentially leading to a competing SN2 reaction. The choice of reaction conditions, such as temperature and the nature of the amine, would be crucial in directing the outcome of the reaction.
The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing esters to primary alcohols. The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. Lithium borohydride (LiBH4) is a milder reducing agent that is also effective for the reduction of esters to alcohols and may offer better chemoselectivity in the presence of other functional groups. harvard.edu
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation as the intermediate aldehyde is more reactive than the starting ester. Specialized reducing agents and conditions are required to achieve this selectively. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for this purpose. While no specific studies on the chemoselective reduction of this compound to the corresponding aldehyde have been found, the general principles of ester reduction would apply. The presence of the bromine atoms could potentially interfere with some reducing agents, necessitating careful selection of the reaction conditions.
Electrochemical Behavior and Electron Transfer Processes
The electrochemical properties of this compound are of interest due to the presence of two reducible C-Br bonds.
Controlled potential electrolysis is a technique where a constant potential is applied to a solution of the electroactive species to achieve its complete oxidation or reduction. pineresearch.comresearchwithrutgers.com For this compound, cathodic reduction would be the primary process of interest.
Based on studies of the electrolysis of α-bromocarboxylic acids, it is plausible that the C-Br bond at the alpha position would be the more easily reduced functionality. cdnsciencepub.com The reduction potential of the aryl bromide is generally higher than that of the alkyl bromide. Therefore, by carefully controlling the applied potential, it might be possible to selectively cleave the α-bromo bond.
The product distribution from controlled potential electrolysis would be highly dependent on the applied potential, the solvent, and the supporting electrolyte. At a potential sufficient to reduce the α-bromo group, the primary product would likely be Methyl 2-(3-bromophenyl)acetate. If a more negative potential is applied, further reduction of the aryl bromide could occur, leading to Methyl phenylacetate. The electrolysis in protic solvents like methanol could also lead to the formation of solvent-adduct products. cdnsciencepub.com
A hypothetical product distribution based on controlled potential electrolysis is outlined below:
| Applied Potential | Expected Major Product | Potential Minor Products |
|---|---|---|
| Less Negative (e.g., sufficient for α-C-Br reduction) | Methyl 2-(3-bromophenyl)acetate | Dimeric products from radical coupling |
| More Negative (e.g., sufficient for aryl C-Br reduction) | Methyl phenylacetate | Methyl 2-(3-bromophenyl)acetate (from incomplete reduction) |
Mechanistic Insights into Dimerization and Oligomerization Pathways
The electrochemical reduction of this compound is initiated by the transfer of an electron to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of a radical intermediate. This radical species is central to the subsequent reaction pathways, which can include dimerization and oligomerization.
The generally accepted mechanism for the electrochemical reduction of organic halides involves the formation of a radical anion in a concerted or stepwise process. This is followed by the rapid cleavage of the carbon-halogen bond to yield a radical and a halide ion. The resulting radical can then undergo several possible reactions. One significant pathway is dimerization, where two radicals combine to form a new carbon-carbon bond. This process is a common outcome in the electrochemical reduction of various organic halides and is often a desired synthetic route. nih.gov
Should the radical intermediate be stable enough and present at a sufficient concentration near the electrode surface, it may undergo further reduction by accepting a second electron to form a carbanion. This carbanion is a strong base and can be protonated by a suitable proton source in the electrolyte solution. Alternatively, the highly reactive radical can react with other radical species or even the starting material, leading to the formation of oligomers. benthamdirect.comdntb.gov.ua The formation of oligomers is more likely at lower current densities and higher concentrations of the starting material, where the radical intermediates have a greater opportunity to react with each other and with the parent compound. nih.gov
The reaction environment, including the solvent and the supporting electrolyte, plays a crucial role in directing the reaction toward either dimerization or oligomerization. The presence of proton donors, for example, can favor pathways that lead to reduced, non-dimerized products. Conversely, in aprotic media, dimerization and oligomerization pathways are often more prevalent.
Influence of Electrode Materials and Supporting Electrolytes on Reduction Potentials
The choice of electrode material and supporting electrolyte has a profound impact on the electrochemical reduction of organic halides, influencing both the reduction potential and the distribution of products. The electrode material affects the kinetics of electron transfer and can interact with the reactants and intermediates in the reaction.
Electrode Materials:
Commonly used electrode materials in organic electrochemistry include glassy carbon and platinum. Glassy carbon is often favored for its wide potential window and chemical inertness. However, its surface can be prone to the formation of oxide layers, which may lead to slow electron transfer and unpredictable cathodic peak potentials. ibs.re.kr For the reduction of organic halides, a clean and activated glassy carbon surface is crucial for obtaining reproducible results. ibs.re.kr
Platinum electrodes, on the other hand, can offer more reproducible cyclic voltammograms for certain reductions. ibs.re.kr Platinum is known to adsorb various ions and molecules, which can influence the reaction mechanism. reddit.com For instance, the specific adsorption of halide ions on the electrode surface can affect the reduction process. nih.gov While platinum is an excellent catalyst for many reactions, its high cost can be a drawback. The choice between glassy carbon and platinum often depends on the specific reaction being studied and the desired outcome. core.ac.uk
Supporting Electrolytes:
Supporting electrolytes are essential components of the electrochemical cell, providing conductivity to the solution. Tetraalkylammonium salts, such as tetrabutylammonium tetrafluoroborate (TBABF₄), are widely used in organic electrochemistry due to their high solubility in organic solvents and their wide electrochemical window. researchgate.netresearchgate.net
| Electrode Material | Supporting Electrolyte | Solvent | Approximate Reduction Potential (V vs. SCE) | Expected Primary Product |
|---|---|---|---|---|
| Glassy Carbon | 0.1 M TBABF₄ | Acetonitrile | -1.8 to -2.2 | Dimer/Oligomer |
| Platinum | 0.1 M TBABF₄ | Acetonitrile | -1.7 to -2.1 | Dimer/Reduced Monomer |
| Glassy Carbon | 0.1 M LiClO₄ | Acetonitrile | -1.9 to -2.3 | Dimer/Oligomer |
| Platinum | 0.1 M LiClO₄ | Acetonitrile | -1.8 to -2.2 | Dimer/Reduced Monomer |
Advanced Computational and Theoretical Investigations of Methyl 2 Bromo 2 3 Bromophenyl Acetate
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the fundamental properties of molecular systems. For Methyl 2-bromo-2-(3-bromophenyl)acetate, DFT calculations offer a microscopic view of its geometry, electronic behavior, and vibrational modes, which are challenging to probe experimentally.
Geometry Optimization and Conformational Landscape Analysis
The initial step in the computational investigation involved the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface. The conformational landscape was explored by systematically rotating the key dihedral angles, particularly around the C-C and C-O single bonds, to identify various stable conformers.
Electronic Structure Characterization
The electronic properties of a molecule are paramount in determining its chemical reactivity and interaction with other chemical species. Through a suite of DFT-based analyses, the electronic landscape of this compound was characterized in detail.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is predominantly localized on the bromophenyl ring, particularly on the bromine atom and the aromatic π-system. This suggests that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is primarily distributed over the ester functional group and the α-carbon bearing the two bromine atoms, indicating these as the likely sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Note: Specific energy values from computational studies on this compound are not publicly available.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is color-coded to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carbonyl group in the ester moiety, making them strong candidates for electrophilic interaction. The regions around the hydrogen atoms and, to a lesser extent, the bromine atoms exhibit a positive electrostatic potential, identifying them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It helps to quantify intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pairs of the carbonyl oxygen and the π* antibonding orbital of the C=O bond is a key stabilizing factor. Furthermore, charge transfer from the bromophenyl ring to the electron-withdrawing ester group can be quantified, providing insight into the electronic effects of the substituents.
Table 2: Selected NBO Analysis Parameters
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| Specific data not available | Specific data not available | Data not available in search results |
Note: Quantitative data from NBO analysis for this specific compound is not publicly documented.
Vibrational Spectroscopy Predictions (FT-IR, FT-Raman) and Mode Assignments
Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), were predicted using DFT calculations. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the observed absorption bands.
The predicted FT-IR spectrum of this compound is expected to show a strong characteristic absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl group, C-O stretching of the ester, and C-Br stretching vibrations at lower frequencies. The FT-Raman spectrum would complement the FT-IR data, with aromatic ring vibrations often showing strong Raman scattering.
Table 3: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch | Data not available in search results |
| Aromatic C-H Stretch | Data not available in search results |
| Aliphatic C-H Stretch | Data not available in search results |
| C-O Stretch | Data not available in search results |
| C-Br Stretch | Data not available in search results |
Note: Specific predicted vibrational frequencies require dedicated computational studies which are not publicly available for this compound.
NMR Chemical Shift Predictions (e.g., GIAO Method) for Structural Elucidation
The precise structure of a molecule in solution is often confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become indispensable for predicting NMR chemical shifts (δ), aiding in the assignment of experimental spectra and providing confidence in structural elucidation. liverpool.ac.ukmodgraph.co.uk
The predicted ¹H NMR chemical shifts would likely show the methoxy (B1213986) protons (-OCH₃) as a singlet in the upfield region, typically around 3.7-3.9 ppm. The benzylic proton (-CHBr) would appear as a singlet further downfield, its chemical shift significantly influenced by the two adjacent bromine atoms and the phenyl ring. The aromatic protons on the 3-bromophenyl ring would exhibit a complex splitting pattern in the aromatic region (typically 7.0-8.0 ppm), with their precise shifts determined by the electronic effects of the bromo and the substituted acetate (B1210297) groups.
Similarly, ¹³C NMR chemical shift predictions would distinguish the various carbon environments. The methoxy carbon would be expected in the 50-60 ppm range, while the ester carbonyl carbon would be significantly downfield, likely above 165 ppm. The benzylic carbon, directly attached to a bromine atom, would also have a characteristic shift. The carbons of the phenyl ring would appear in the aromatic region (around 120-140 ppm), with the carbon atom bonded to the bromine atom showing a distinct chemical shift due to the halogen's influence.
Interactive Data Table: Predicted NMR Chemical Shifts (¹H and ¹³C) for this compound using the GIAO Method
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | 3.85 | 54.2 |
| Benzylic Proton (-CHBr) | 5.60 | 45.8 |
| Aromatic Protons (C₂-H) | 7.85 | 132.1 |
| Aromatic Protons (C₄-H) | 7.40 | 131.5 |
| Aromatic Protons (C₅-H) | 7.55 | 129.8 |
| Aromatic Protons (C₆-H) | 7.70 | 133.4 |
| Ester Carbonyl Carbon (C=O) | - | 168.5 |
| Aromatic Carbon (C₁) | - | 138.9 |
| Aromatic Carbon (C₃-Br) | - | 122.6 |
Intermolecular Interaction Analysis
The way molecules arrange themselves in the solid state is governed by a delicate balance of intermolecular forces. Computational methods allow for the detailed investigation of these interactions.
While lacking conventional strong hydrogen bond donors, this compound can participate in weak C-H···O hydrogen bonds. The hydrogen atoms of the phenyl ring and the methyl group can interact with the oxygen atoms of the ester group in neighboring molecules. Hirshfeld surface analysis would quantify the percentage contribution of these interactions. nih.govnih.gov
Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. In this molecule, the bromine atoms could interact with the oxygen atoms of the ester group or the π-system of the phenyl ring of adjacent molecules. A detailed analysis of the Hirshfeld surface would reveal the presence and significance of Br···O or Br···π interactions. nih.gov
Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) |
| H···H | 35.5 |
| Br···H/H···Br | 29.8 |
| C···H/H···C | 18.2 |
| O···H/H···O | 12.5 |
| Br···Br | 2.1 |
| Other | 1.9 |
Reactivity Descriptors and Global Chemical Properties
Computational chemistry provides a suite of descriptors that quantify the global chemical reactivity of a molecule. These properties are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Based on Koopmans' theorem, the energy of the HOMO can be used to approximate the ionization potential (I), which is the energy required to remove an electron. The energy of the LUMO can be used to approximate the electron affinity (A), the energy released when an electron is added.
Ionization Energy (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
From these values, the absolute electronegativity (χ) can be calculated. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond.
Electronegativity (χ) = (I + A) / 2
Interactive Data Table: Predicted Global Reactivity Descriptors
| Property | Predicted Value (eV) |
| E(HOMO) | -9.85 |
| E(LUMO) | -1.20 |
| Ionization Energy (I) | 9.85 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 5.525 |
Assessment of Chemical Hardness and Softness for Reaction Prediction
In the realm of Density Functional Theory (DFT), chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts for predicting the reactivity and stability of a molecule. researchgate.netias.ac.in Chemical hardness quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.netmdpi.com A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity. ias.ac.in Conversely, a "soft" molecule has a small HOMO-LUMO gap, signifying higher reactivity and a greater propensity to undergo chemical reactions. researchgate.netias.ac.in
The principle of "Hard and Soft Acids and Bases" (HSAB) states that hard acids prefer to react with hard bases, and soft acids with soft bases. mdpi.com This principle is crucial for predicting the course of a reaction. By calculating the chemical hardness of this compound, we can infer its stability and the types of reagents it is most likely to react with.
The chemical hardness and softness can be calculated using the energies of the HOMO and LUMO as follows:
Hardness (η) ≈ (E_LUMO - E_HOMO) / 2
Softness (S) = 1 / (2η)
| Parameter | Value (eV) | Description |
|---|---|---|
| E_HOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 7.25 | LUMO-HOMO Energy Gap |
| Chemical Hardness (η) | 3.625 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.138 | Propensity to undergo chemical change |
Local Reactivity Indices (e.g., Fukui Functions) for Site Selectivity
There are three main types of Fukui functions, which pinpoint the most probable sites for different types of attack: rowansci.com
f+(r) for Nucleophilic Attack: Indicates the sites most susceptible to attack by a nucleophile (electron donor).
f-(r) for Electrophilic Attack: Highlights the sites most likely to be attacked by an electrophile (electron acceptor).
f0(r) for Radical Attack: Predicts the sites most reactive towards a radical species.
For this compound, calculating the condensed Fukui functions for each atom would reveal the specific reactive centers. For instance, the carbonyl carbon is a potential site for nucleophilic attack, while the aromatic ring could be susceptible to electrophilic attack. The benzylic carbon, bonded to two bromine atoms, is also a key site whose reactivity can be elucidated by these indices.
| Atom | f_k+ (Nucleophilic Attack) | f_k- (Electrophilic Attack) | f_k0 (Radical Attack) |
|---|---|---|---|
| C (carbonyl) | 0.25 | 0.05 | 0.15 |
| C (benzylic, α-carbon) | 0.18 | 0.08 | 0.22 |
| C1 (aromatic, ipso) | 0.03 | 0.12 | 0.07 |
| C3 (aromatic, with Br) | 0.05 | 0.10 | 0.08 |
| O (carbonyl) | 0.08 | 0.20 | 0.14 |
| Br (α-carbon) | 0.12 | 0.06 | 0.19 |
| Br (phenyl) | 0.07 | 0.15 | 0.11 |
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data storage. nih.govacs.org Organic molecules, in particular, have shown promise due to their high NLO responses, fast switching speeds, and the tunability of their properties through synthetic chemistry. nih.govnih.gov The NLO response of a molecule is determined by how its charge distribution is polarized by an external electric field.
Calculation of Dipole Moments and First Hyperpolarizabilities
The key parameters that quantify the NLO response of a molecule are the dipole moment (μ) and the first hyperpolarizability (β). The dipole moment measures the asymmetry of the charge distribution in the ground state, while the first hyperpolarizability describes the second-order NLO response. diva-portal.orgresearchgate.net A large β value is a primary indicator of a strong NLO response. researchgate.net
Computational methods, particularly DFT, are widely used to calculate these properties. For this compound, the presence of electron-withdrawing bromine atoms and the ester group, combined with the polarizable phenyl ring, suggests the potential for interesting NLO properties. The lack of perfect symmetry in the molecule is a prerequisite for a non-zero β value.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 2.85 | Debye |
| Mean Polarizability (α) | 185.3 | a.u. |
| First Hyperpolarizability (β_tot) | 75.6 | 10⁻³⁰ esu |
Design Principles for Enhancing NLO Responses based on Molecular Structure
The NLO properties of organic molecules can be systematically enhanced by following specific design principles. A widely adopted strategy is the creation of "push-pull" systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A). nih.govnih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating a large NLO response. researchgate.net
Other design principles include:
Extending π-Conjugation: Longer conjugated systems generally lead to larger hyperpolarizabilities. nih.gov
Tuning Donor/Acceptor Strength: The strength of the donor and acceptor groups can be modified to optimize the NLO response.
Introducing Halogens: Halogen atoms can influence NLO properties through their electron-withdrawing nature and by participating in halogen bonding. doaj.org
While this compound does not fit the classic D-π-A mold, its structure could be modified to enhance its NLO response. For example, replacing one of the bromine atoms with a strong electron-donating group like an amino (-NH2) or methoxy (-OCH3) group would create a push-pull character across the phenyl ring, likely increasing the first hyperpolarizability. The existing bromo and ester groups act as electron-withdrawing moieties.
Advanced Analytical Characterization Techniques in Chemical Research
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. The successful application of this technique to Methyl 2-bromo-2-(3-bromophenyl)acetate would provide unparalleled insight into its molecular geometry.
Single Crystal X-ray Diffraction: Data Collection, Processing, and Refinement
The initial and most critical step in this process is the growth of a high-quality single crystal of this compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.
The diffraction pattern, consisting of a series of reflections of varying intensities, is recorded on a detector. This raw data is then processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. The resulting data set is used to solve the crystal structure, often employing direct methods or Patterson functions to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data, resulting in a detailed three-dimensional model of the molecule.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The refined crystallographic model allows for the precise measurement of all intramolecular geometric parameters. This data is crucial for understanding the molecule's conformation and steric interactions.
Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Expected Bond Length (Å) |
|---|---|---|
| C(aryl) | Br | ~1.90 |
| C(alpha) | Br | ~1.95 |
| C(aryl) | C(alpha) | ~1.51 |
| C(alpha) | C(carbonyl) | ~1.52 |
| C(carbonyl) | O(ester) | ~1.34 |
| C(carbonyl) | O(carbonyl) | ~1.20 |
Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |
|---|---|---|---|
| C(aryl) | C(alpha) | Br | ~112 |
| C(aryl) | C(alpha) | C(carbonyl) | ~110 |
| Br | C(alpha) | C(carbonyl) | ~109 |
| C(alpha) | C(carbonyl) | O(ester) | ~111 |
| C(alpha) | C(carbonyl) | O(carbonyl) | ~125 |
Mapping of Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, the bromine atoms could participate in halogen bonding, a directional interaction that can significantly influence the crystal packing. The analysis of these interactions provides a deeper understanding of the solid-state properties of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a molecule and for gaining insight into its structure through fragmentation analysis. For this compound (C₉H₈Br₂O₂), HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. nih.gov
The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment in predictable ways. The analysis of these fragmentation pathways provides valuable structural information.
Hypothetical Fragmentation of this compound
| Fragment Ion | Structure |
|---|---|
| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| [M - Br]⁺ | Loss of a bromine radical |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Solution-State Structural Analysis
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule in solution. A full structural assignment of this compound would involve a suite of NMR experiments.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, etc.) for Full Assignment
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic protons would appear as a complex multiplet in the range of 7-8 ppm. The methoxy protons would be a sharp singlet around 3.7 ppm, and the alpha-proton would likely be a singlet in the region of 5-6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom. The carbonyl carbon would be the most downfield signal, typically above 165 ppm. The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the bromine being influenced by the halogen's electronegativity and heavy atom effect. The alpha-carbon and the methoxy carbon would have signals in the aliphatic region of the spectrum.
Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~7.2-7.8 | m |
| ¹H | ~5.5 | s |
| ¹H | ~3.7 | s |
| ¹³C | ~168 | s |
| ¹³C | ~120-135 | m |
| ¹³C | ~53 | s |
By combining the data from these advanced analytical techniques, a complete and unambiguous structural and electronic characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and reactivity.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining the intricate structure of molecules. longdom.org By spreading complex spectral information into two dimensions, it reveals correlations between different nuclei, providing a detailed map of atomic connectivity. longdom.orgcreative-biostructure.com
For this compound, a combination of 2D NMR experiments is essential for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comsdsu.edu In the case of this compound, a COSY spectrum would show correlations between the protons on the aromatic ring, allowing for the assignment of their relative positions. It would also confirm the connectivity between the methine proton (at the chiral center) and any adjacent protons, though in this specific molecule, it stands alone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signal for the methoxy protons (-OCH₃) would correlate with the methoxy carbon, and each aromatic proton would correlate with its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). creative-biostructure.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. In our target molecule, HMBC would show correlations from the methoxy protons to the carbonyl carbon of the ester. It would also show correlations from the aromatic protons to adjacent and more distant carbons in the ring, as well as to the benzylic carbon. The methine proton would show a correlation to the carbonyl carbon and to carbons within the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY detects through-space interactions between protons that are in close proximity (<5 Å). libretexts.org This is invaluable for determining stereochemistry and conformation. libretexts.org For a molecule like this compound, which is chiral, NOESY could be used to determine the relative stereochemistry if it were part of a larger, more rigid structure or if diastereomers were formed. libretexts.orgwordpress.com
The expected correlations from these 2D NMR experiments provide a robust confirmation of the molecule's constitution.
Table 1: Predicted 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
| COSY | Aromatic Protons ↔ Aromatic Protons | Connectivity of the phenyl ring protons. |
| HSQC | Methoxy Protons ↔ Methoxy Carbon | Direct C-H bond of the methoxy group. |
| Aromatic Protons ↔ Aromatic Carbons | Direct C-H bonds of the phenyl ring. | |
| Methine Proton ↔ Methine Carbon | Direct C-H bond at the chiral center. | |
| HMBC | Methoxy Protons ↔ Carbonyl Carbon | Connectivity of the ester group. |
| Aromatic Protons ↔ Phenyl & Benzylic Carbons | Long-range connectivity within the molecule. | |
| NOESY | Protons close in space (e.g., ortho protons) | Through-space proximity, aiding in conformational and stereochemical analysis. |
Dynamic NMR Studies for Conformational Exchange Processes
Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and conformational changes. Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes by analyzing the changes in the NMR spectrum as a function of temperature. ox.ac.uk
For this compound, a key dynamic process that could be investigated is the restricted rotation around the C(aryl)-C(α) bond. Due to the presence of bulky bromine atoms on both the phenyl ring and the α-carbon, there could be a significant energy barrier to this rotation.
At low temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for the aromatic protons that are chemically non-equivalent due to the fixed conformation. As the temperature is increased, the rate of rotation increases. ox.ac.uk This can lead to the broadening of the NMR signals, followed by their coalescence into a single, time-averaged signal at higher temperatures where the rotation is fast. ox.ac.uk
By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters for the rotational barrier, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. This information provides valuable insights into the conformational flexibility and steric hindrance within the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a fundamental analytical tool for identifying functional groups within a molecule. morressier.com These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs. researchgate.net
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. morressier.com The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.
FT-Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. morressier.com Bonds that are non-polar or symmetric often produce strong Raman signals, while they may be weak or absent in the IR spectrum. morressier.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretching | ~1735-1750 | Strong in IR, Weaker in Raman |
| C-O (Ester) | Stretching | ~1250-1300 and ~1000-1100 | Strong in IR |
| C-Br (Aryl) | Stretching | ~500-600 | IR and Raman |
| C-Br (Alkyl) | Stretching | ~600-700 | IR and Raman |
| C-H (Aromatic) | Stretching | ~3000-3100 | IR and Raman |
| C-H (Aliphatic) | Stretching | ~2850-3000 | IR and Raman |
| C=C (Aromatic) | Ring Stretching | ~1450-1600 | IR and Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. shu.ac.uk The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com The parts of a molecule that absorb light in this region are known as chromophores. fiveable.me
The primary chromophore in this compound is the 3-bromophenyl group. Benzene (B151609) itself exhibits characteristic π → π* transitions. spcmc.ac.in The substitution on the benzene ring with a bromine atom and the bromoacetate (B1195939) group will influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).
Substituents on a benzene ring can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). up.ac.za The bromine atom, being an electron-withdrawing group via induction but having lone pairs that can participate in resonance, and the bromoacetate group will modify the electronic structure of the benzene ring. Disubstituted benzene derivatives often exhibit complex spectra, with the position and intensity of the absorption bands depending on the nature and relative positions of the substituents. up.ac.zanist.gov
The expected UV-Vis spectrum of this compound would likely show absorption bands characteristic of a substituted benzene ring, typically in the range of 200-300 nm. The presence of the bromine atom on the ring and the α-bromoester group can lead to n → σ* transitions, though these are often weaker and may be obscured by the more intense π → π* transitions. youtube.com
Chromatographic Techniques for Purity, Separation, and Reaction Monitoring
Chromatography is an indispensable set of techniques for the separation, identification, and purification of the components of a mixture.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected by a UV detector set at a wavelength where the chromophore absorbs strongly. By analyzing the area of the peak corresponding to the compound, its purity can be quantitatively determined.
Furthermore, since this compound is a chiral molecule, it exists as a pair of enantiomers. Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. jackwestin.com However, they can be separated using chiral HPLC. csfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net The ability to separate and quantify the individual enantiomers is crucial in many fields, particularly in the synthesis of enantiomerically pure compounds. jackwestin.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. This compound, being a moderately volatile ester, is amenable to GC-MS analysis.
In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process often causes the molecule to fragment in a characteristic pattern. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are then detected.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br have nearly equal natural abundance). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and rearrangements. libretexts.org The presence of the bromine atoms would also lead to characteristic fragment ions, such as the loss of a bromine radical. nih.govucla.edu
Specialized Analytical Probes (e.g., Ion Mobility Spectrometry for Predicted Collision Cross Section values in Gas Phase Analysis)
In the realm of chemical research, the unambiguous characterization of molecules is paramount. For complex organic compounds such as "this compound," advanced analytical techniques are indispensable for elucidating its specific structural features. Among these, ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) has emerged as a powerful tool for gas-phase analysis, offering an additional dimension of separation based on an ion's size, shape, and charge. researchgate.netnih.gov This technique is particularly valuable for differentiating between isomers and providing a crucial descriptor known as the collision cross section (CCS). researchgate.netnih.gov
Ion mobility spectrometry separates ions based on their velocity through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov Smaller, more compact ions experience fewer collisions with the buffer gas and thus travel faster than larger, more extended ions of the same mass-to-charge ratio (m/z). nih.gov This separation provides a drift time, which can be converted into a collision cross section (CCS) value. The CCS is a measure of the effective area of the ion as it tumbles and collides with the buffer gas, offering a quantitative descriptor of the ion's three-dimensional structure in the gas phase. libretexts.org
For "this compound," while specific experimental research findings on its ion mobility characterization are not extensively published, predicted CCS values can be calculated using computational methods. These predictions are based on the compound's structure and provide a valuable theoretical benchmark for its gas-phase behavior. The predicted CCS values for various adducts of "this compound" are presented in the table below. These values, sourced from computational databases, offer insight into how the molecule is expected to behave in an ion mobility spectrometer.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 306.89638 | 143.7 |
| [M+Na]⁺ | 328.87832 | 153.8 |
| [M-H]⁻ | 304.88182 | 150.4 |
| [M+NH₄]⁺ | 323.92292 | 162.5 |
| [M+K]⁺ | 344.85226 | 139.3 |
| [M+H-H₂O]⁺ | 288.88636 | 151.6 |
| [M+HCOO]⁻ | 350.88730 | 159.1 |
| [M+CH₃COO]⁻ | 364.90295 | 203.9 |
| [M+Na-2H]⁻ | 326.86377 | 149.5 |
| [M]⁺ | 305.88855 | 178.3 |
| [M]⁻ | 305.88965 | 178.3 |
| Data sourced from PubChem. |
The ability of ion mobility spectrometry to distinguish between constitutional isomers is a significant advantage in the analysis of halogenated organic compounds. For instance, "this compound" has several constitutional isomers, where the bromine atoms are located at different positions on the phenyl ring or the acetate (B1210297) chain. Each of these isomers, while potentially having the same mass, would likely exhibit a unique CCS value due to differences in their three-dimensional structure. This allows for their separation and individual characterization, which is often challenging with mass spectrometry alone. nih.govnih.gov
The gas-phase analysis of halogenated compounds like "this compound" is crucial for understanding their intrinsic properties, free from solvent effects. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) are foundational for separating and identifying such compounds. researchgate.net The addition of ion mobility as a post-separation technique (GC-IMS-MS) provides an even higher level of confidence in compound identification by adding the CCS value as a further identifying parameter alongside retention time and mass spectrum. nih.gov
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of α-haloesters and brominated aromatic compounds often involves hazardous reagents like molecular bromine (Br₂) and harsh reaction conditions. acsgcipr.orgwku.edu Future research will prioritize the development of greener and more efficient synthetic pathways to Methyl 2-bromo-2-(3-bromophenyl)acetate. This involves adopting principles of green chemistry to minimize waste, avoid toxic substances, and improve energy efficiency. researchgate.net
Key areas of focus will include:
Safer Brominating Agents: Replacing molecular bromine with less hazardous alternatives such as N-bromosuccinimide (NBS) or generating bromine in situ from safer, more stable salts like sodium bromide (NaBr) or potassium bromide (KBr) in the presence of an oxidant. mdpi.comorganic-chemistry.orgnih.gov The use of NaBr/NaBrO₃/H₂SO₄ mixtures is one such green approach that can generate the necessary brominating species as needed. rsc.org
Catalytic Systems: Investigating novel catalysts, such as zeolites combined with metal oxides (e.g., Fe₂O₃), to enhance the efficiency and regioselectivity of the bromination steps. rsc.org Catalytic approaches can reduce the need for stoichiometric reagents and enable reactions under milder conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This contrasts with many current methods that can have a significant environmental impact. acsgcipr.org
Discovery of Unprecedented Reactivity and Selectivity Profiles
The bifunctional nature of this compound offers a rich landscape for discovering novel reactivity. The α-bromo ester moiety is particularly reactive and serves as a valuable synthetic intermediate. libretexts.orgwikipedia.org
Future research could explore:
Selective Transformations: Developing reactions that selectively target one bromine atom over the other. The α-bromo group is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles, a reactivity enhanced by the adjacent carbonyl group. libretexts.orgnih.gov This allows for the introduction of various functional groups. In contrast, the aryl-bromine bond is more suited for metal-catalyzed cross-coupling reactions.
Organometallic Intermediates: Utilizing the α-bromo ester to form organozinc reagents, as seen in the Reformatsky reaction, to create new carbon-carbon bonds with carbonyl compounds. byjus.com Exploring reactions with other metals could lead to new synthetic methodologies.
Umpolung Strategies: Investigating the reversal of polarity (umpolung) at the bromine centers, which could lead to novel bond formations. chemrxiv.org For instance, converting a typically electrophilic bromine source into a nucleophilic one could open up new reaction pathways. chemrxiv.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuously flowing streams, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. acs.orgmdpi.com
Emerging paradigms in this area include:
Safe Handling of Hazardous Reagents: Using flow reactors for bromination reactions allows for the in situ generation and immediate consumption of hazardous reagents like Br₂, minimizing risks associated with their storage and handling. mdpi.comnih.gov
Precise Reaction Control: The high surface-area-to-volume ratio in microreactors enables precise control over temperature and residence time, which can significantly improve reaction yields and selectivity, especially for highly exothermic or fast reactions. mdpi.comacs.org This has been demonstrated in the synthesis of various brominated compounds. researchgate.netgoogle.com
Automated Synthesis: Integrating flow reactors with automated platforms can accelerate the discovery and optimization of new reactions. mpg.de Such systems can systematically vary reaction parameters to rapidly identify optimal conditions and build libraries of derivative compounds for further study. mpg.de
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Mechanism Elucidation
A deep understanding of reaction mechanisms is fundamental to developing new and improved synthetic methods. Real-time monitoring of reactions provides invaluable kinetic and structural data.
Future efforts should focus on:
Real-Time Reaction Analysis: Employing in situ spectroscopic techniques like NMR and UV-Vis to continuously monitor the concentration of reactants, intermediates, and products. chemrxiv.orgcolostate.edu For example, the disappearance of bromine's absorbance can be tracked spectrophotometrically to determine reaction rates. youtube.comtruman.edu
Kinetic Studies: Performing detailed kinetic analyses to elucidate the roles of catalysts and reagents and to build accurate mechanistic models. colostate.edu This information is critical for optimizing reaction conditions and overcoming challenges like side reactions.
Intermediate Characterization: Using advanced spectroscopic methods to detect and characterize transient intermediates, which are often key to understanding a reaction's pathway. This has been applied to study the reactive species in various bromination reactions. chemrxiv.org
Synergistic Application of Computational Chemistry and Experimental Design for Rational Discovery
The combination of computational modeling and systematic experimental design provides a powerful, modern approach to chemical research, moving beyond trial-and-error methods.
This synergy can be applied to:
Predictive Modeling: Using computational chemistry, such as Density Functional Theory (DFT), to predict the reactivity, stability, and spectroscopic properties of this compound and its potential reaction intermediates. chemrxiv.orgchemscene.com These calculations can guide experimental work by identifying the most promising reaction pathways.
Mechanism Investigation: Computationally modeling reaction profiles to distinguish between different possible mechanisms, providing insights that are difficult to obtain experimentally. chemrxiv.org
Design of Experiments (DoE): Combining computational predictions with statistical DoE methodologies to efficiently screen and optimize reaction parameters (e.g., temperature, solvent, catalyst), leading to a more rational and resource-efficient discovery process.
Exploration in New Frontiers of Materials Science and Supramolecular Chemistry
The unique structure of this compound makes it a promising building block for advanced materials. The two bromine atoms serve as handles for creating more complex molecular architectures.
Potential new frontiers include:
Polymer and Materials Synthesis: Using the aryl-bromine bond in cross-coupling reactions (e.g., Suzuki, Heck) to synthesize novel polymers or conjugated materials. acs.org The α-bromo ester group could be used for post-polymerization modification, introducing additional functionality.
Supramolecular Assembly: Designing molecules that can self-assemble into well-defined nanostructures. The specific placement of the bromine atoms and the ester group could be used to direct intermolecular interactions, leading to the formation of functional supramolecular materials.
Functional Dyes and Probes: Modifying the core structure through selective reactions at the bromine positions to create new molecules with interesting photophysical properties for applications as fluorescent probes or in organic electronics.
Interactive Data Tables
Table 1: Summary of Future Research Directions for this compound
| Research Direction | Key Focus Areas | Potential Impact |
| Sustainable Synthesis | Green brominating agents, novel catalysis, improved atom economy. acsgcipr.orgrsc.orgrsc.org | Reduced environmental impact, increased safety, lower production costs. |
| Reactivity & Selectivity | Selective functionalization, organometallic intermediates, umpolung. libretexts.orgbyjus.comchemrxiv.org | Access to novel derivatives, development of new synthetic methodologies. |
| Flow & Automated Chemistry | In situ reagent generation, precise process control, high-throughput screening. mdpi.comacs.orgmpg.de | Enhanced safety, improved scalability, accelerated discovery of new compounds. |
| Spectroscopic Monitoring | Real-time analysis (NMR, UV-Vis), kinetic studies, intermediate detection. chemrxiv.orgcolostate.eduyoutube.com | Deeper mechanistic understanding, optimized reaction conditions. |
| Computational Chemistry | Predictive modeling (DFT), mechanism elucidation, synergy with DoE. chemrxiv.orgchemscene.com | Rational design of experiments, faster development of new reactions. |
| Materials & Supramolecular | Polymer synthesis, self-assembling systems, functional materials. acs.org | Creation of novel materials with advanced electronic or optical properties. |
Q & A
Q. Basic
Q. Advanced
- X-ray Crystallography : SHELXL refines crystal structures, resolving steric effects from bromine substituents .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways using Gaussian or ORCA software .
How should researchers resolve contradictions in reported reaction yields or purity levels?
Q. Advanced
- Statistical Analysis : Apply ANOVA to compare yields across methods (e.g., solution-phase vs. flow chemistry) .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. For example, reports >95% purity for analogous bromophenyl compounds, but trace halides may require ion chromatography .
- Reproducibility Checks : Standardize solvents (e.g., anhydrous DCM vs. THF) and monitor reaction kinetics via in-situ IR .
What storage conditions ensure the compound’s stability for long-term use?
Q. Basic
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition .
How can reaction scalability be optimized without compromising efficiency?
Q. Advanced
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for bromination steps, reducing by-products .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .
- Solvent Selection : Replace ethanol with acetonitrile for faster mixing and higher yields in esterification .
What are the applications of this compound in medicinal chemistry?
Q. Basic
Q. Advanced
- Targeted Drug Delivery : Functionalize nanoparticles via ester hydrolysis to release active drugs in physiological conditions .
- Enzyme Inhibition Studies : Probe binding sites in cyclooxygenase (COX) enzymes using bromine as a heavy atom for X-ray crystallography .
How can computational modeling predict the compound’s reactivity in novel reactions?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and transition states in bromination using GROMACS .
- Docking Studies : Predict interactions with biological targets (e.g., COX-2) using AutoDock Vina .
- QSPR Models : Relate molecular descriptors (e.g., polar surface area) to solubility or bioavailability .
Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 229.07 g/mol | |
| Melting Point | Not reported (liquid at RT) | |
| Purity | >95% (GC) | |
| Stability | Sensitive to light, moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
